

Application Notes and Protocols for PF-945863 in Recombinant Enzyme Systems

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Compound of Interest

Compound Name: PF-945863

Cat. No.: B15560220

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Introduction

PF-945863 is a pharmaceutical compound that has been utilized as a substrate in the study of drug metabolism, particularly by the enzyme aldehyde oxidase (AO). Understanding the metabolic fate of drug candidates is a critical aspect of drug discovery and development, as it significantly influences their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. Aldehyde oxidase is a cytosolic enzyme prominent in the liver that catalyzes the oxidation of a wide range of xenobiotics.^{[1][2]} Due to species-specific differences in AO expression and activity, in vitro models, including recombinant enzyme systems, are invaluable tools for predicting human metabolic clearance.^{[1][2]}

These application notes provide detailed protocols for the use of **PF-945863** as a substrate in recombinant enzyme systems to characterize its metabolism by aldehyde oxidase.

Mechanism of Action: Metabolism by Aldehyde Oxidase

PF-945863 is metabolized by aldehyde oxidase, which catalyzes the oxidation of its heterocyclic aromatic ring system. This metabolic process is a key determinant of the compound's intrinsic clearance. The ability to accurately predict the in vivo clearance of compounds metabolized by AO from in vitro data is a significant challenge in drug

development.[1][2] In vitro systems, such as pooled human liver cytosol and S-9 fractions, have been employed to study the metabolism of **PF-945863** and to develop in vitro-in vivo correlations for AO-mediated clearance.[1][2] While recombinant cytochrome P450 enzymes are widely used for metabolic clearance predictions of many drugs, the focus for **PF-945863** is on aldehyde oxidase.[3]

Data Presentation

The following table summarizes in vitro and in vivo clearance data for **PF-945863**, providing a basis for comparison when using recombinant enzyme systems.

Parameter	Value	System	Reference
In Vitro Unbound Intrinsic Clearance (CL _{u,int})	38.8 - 44.6 mL/min/kg	Pooled Human Liver Cytosol/S-9 Fractions	[4]
Actual In Vivo Unbound Intrinsic Clearance (CL _{u,int})	35 mL/min/kg	Human	[4]

Experimental Protocols

Protocol 1: Determination of **PF-945863** Metabolism using Recombinant Human Aldehyde Oxidase (rhAOX1)

This protocol outlines the steps to determine the metabolic stability of **PF-945863** when incubated with recombinant human aldehyde oxidase.

Materials:

- **PF-945863**
- Recombinant human aldehyde oxidase 1 (rhAOX1)
- Potassium phosphate buffer (pH 7.4)
- NAD⁺

- Acetonitrile
- Trifluoroacetic acid (TFA)
- 96-well plates
- Incubator/shaker
- LC-MS/MS system

Procedure:

- Prepare Reagents:
 - Prepare a 100 mM potassium phosphate buffer (pH 7.4).
 - Prepare a 10 mM stock solution of **PF-945863** in DMSO.
 - Prepare a 10 mM stock solution of NAD⁺ in purified water.
 - Prepare the reaction mixture by adding rhAOX1 to the potassium phosphate buffer to a final concentration of 1 mg/mL.
- Initiate the Reaction:
 - In a 96-well plate, add 188 µL of the rhAOX1 reaction mixture to each well.
 - Add 2 µL of the 10 mM NAD⁺ stock solution to each well.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - To start the reaction, add 10 µL of a working solution of **PF-945863** (diluted from the stock solution in buffer) to achieve the desired final concentration (e.g., 1 µM).
- Incubation and Sampling:
 - Incubate the plate at 37°C with gentle shaking.

- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 μ L of ice-cold acetonitrile containing an internal standard.
- Sample Processing and Analysis:
 - Centrifuge the plate at 3000 x g for 10 minutes to precipitate the protein.
 - Transfer the supernatant to a new 96-well plate.
 - Analyze the samples by LC-MS/MS to quantify the remaining concentration of **PF-945863**.
- Data Analysis:
 - Plot the natural logarithm of the percentage of **PF-945863** remaining versus time.
 - Determine the elimination rate constant (k) from the slope of the linear regression.
 - Calculate the in vitro half-life ($t_{1/2}$) = $0.693 / k$.
 - Calculate the intrinsic clearance (CL_{int}) = $(0.693 / t_{1/2}) / (\text{mg/mL protein in incubation})$.

Protocol 2: Screening for Inhibitors of PF-945863 Metabolism

This protocol can be used to identify potential inhibitors of **PF-945863** metabolism by rhAOX1.

Materials:

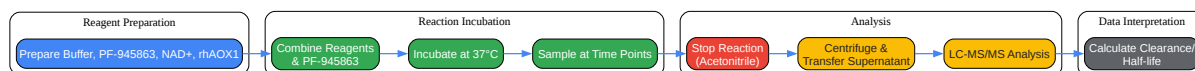
- Same as Protocol 1
- Test compounds (potential inhibitors)

Procedure:

- Prepare Reagents:
 - Follow step 1 from Protocol 1.
 - Prepare stock solutions of test compounds in DMSO.

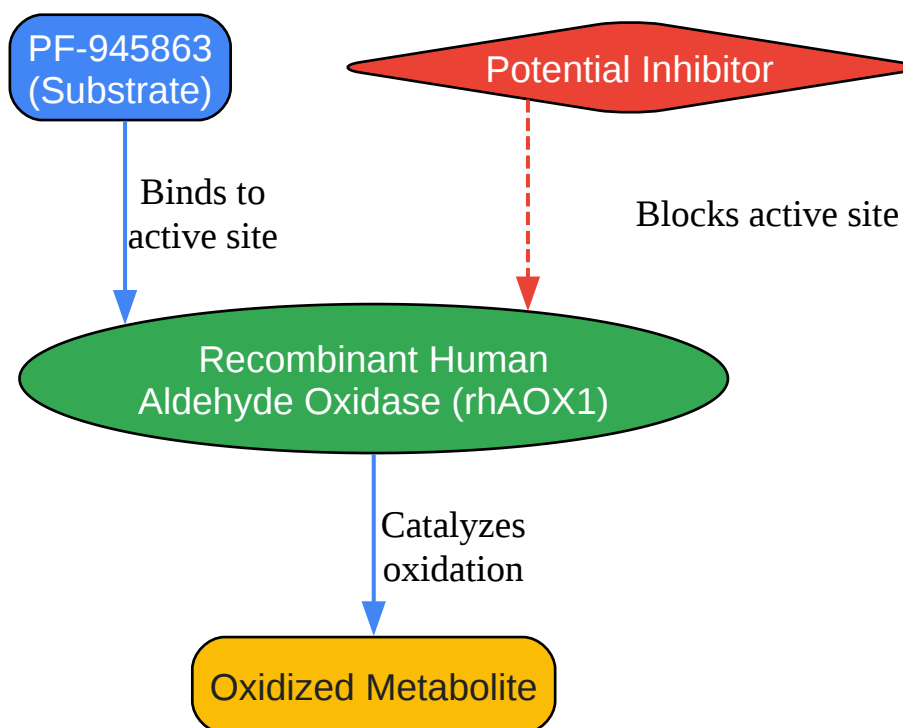
- Initiate the Reaction with Inhibitors:
 - In a 96-well plate, add 186 μL of the rhAOX1 reaction mixture to each well.
 - Add 2 μL of the 10 mM NAD⁺ stock solution.
 - Add 2 μL of the test compound stock solution (or DMSO for control wells) to achieve the desired final concentration.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - To start the reaction, add 10 μL of the **PF-945863** working solution.
- Incubation and Analysis:
 - Incubate the plate at 37°C for a fixed time point (e.g., 30 minutes, determined from Protocol 1 to be in the linear range of metabolism).
 - Stop the reaction and process the samples as described in Protocol 1.
 - Analyze the remaining **PF-945863** concentration by LC-MS/MS.
- Data Analysis:
 - Calculate the percentage of **PF-945863** metabolism in the presence of the test compound relative to the DMSO control.
 - Determine the IC₅₀ value for potent inhibitors by testing a range of concentrations.

Visualizations



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Caption: Workflow for determining the metabolic stability of **PF-945863**.



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Caption: Interaction of **PF-945863** with recombinant aldehyde oxidase.

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